Kinase Profiling Selectivity: Piperazinylpyrimidine Scaffold Demonstrates Mutant-Selective PDGFR Family Inhibition
In a kinase profiling study of piperazinylpyrimidine derivatives, compound 4—a close structural analog of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine—exhibited selective binding to and inhibition of oncogenic mutant forms of KIT and PDGFRA relative to their wild-type isoforms. This mutant-selective profile is a hallmark of the scaffold and informs the potential advantage of the target compound for applications requiring mutant versus wild-type discrimination [1].
| Evidence Dimension | Selective inhibition of mutant vs. wild-type PDGFR family kinases |
|---|---|
| Target Compound Data | Not directly determined for CAS 2548977-23-5; inferred from scaffold representative compound 4 |
| Comparator Or Baseline | Wild-type KIT and PDGFRA kinases |
| Quantified Difference | Compound 4 showed selective tendency (quantitative fold-selectivity values not publicly disclosed in abstract; full details in primary article) |
| Conditions | In vitro kinase binding and functional inhibition assays |
Why This Matters
Mutant-selective kinase inhibition is a therapeutically relevant differentiation parameter; a compound with preferential activity against oncogenic mutants may offer a wider therapeutic window compared to pan-kinase inhibitors, directly impacting procurement decisions for cancer research programs.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. doi: 10.1016/j.ejmech.2011.02.057. View Source
